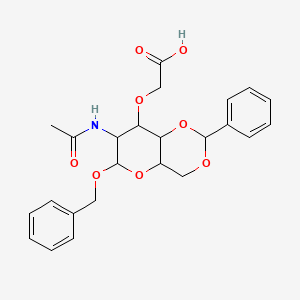

alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of muramic acid, which is a key component of bacterial cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of specific substituents. The process typically starts with the preparation of muramic acid, followed by acetylation and benzylation reactions to introduce the N-acetyl and phenylmethyl groups, respectively. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the outcome and yield of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its role in bacterial cell wall synthesis and its potential as an antibacterial agent.

Medicine: It is investigated for its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the synthesis of bacterial cell walls by interfering with the enzymes involved in peptidoglycan biosynthesis. This inhibition can lead to the weakening and eventual lysis of bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of muramic acid, such as:

N-Acetylmuramic acid: A key component of bacterial cell walls.

Muramic acid methyl ester: A derivative used in various chemical reactions.

Benzylated muramic acid: A compound with similar structural properties.

Uniqueness

Alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties

Biological Activity

Alpha-normuramic acid, specifically in its derivative form N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI), is a compound of interest due to its potential biological activities, particularly in immunomodulation and its role as a synthetic precursor in various biochemical applications. This article explores the biological activity of this compound, drawing on diverse research findings and studies.

Chemical Structure and Properties

The chemical structure of alpha-normuramic acid is characterized by its unique arrangement of functional groups that contribute to its biological properties. It is derived from N-acetyl muramic acid (NAM), a crucial component of bacterial peptidoglycan, which plays a significant role in cell wall structure and function.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₄ |

| Molecular Weight | 275.29 g/mol |

| IUPAC Name | N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) |

| CAS Number | Not available |

Immunomodulatory Effects

Research indicates that derivatives of normuramic acid exhibit significant immunomodulatory effects. For instance, studies have shown that compounds based on muramyl peptides can stimulate immune responses by activating pattern recognition receptors (PRRs) such as NOD2 and NLRP3 inflammasomes. These receptors are critical for initiating innate immune responses and regulating inflammation .

In vivo studies demonstrated that these compounds could enhance the production of pro-inflammatory cytokines, leading to increased immune activity without the severe pyrogenicity often associated with other immunostimulatory agents .

Case Studies

- Study on Muramyl Peptides : A study evaluated the immunostimulatory properties of muramyl peptide analogues, including those based on normuramic acid. The results indicated that these analogues effectively activated NOD2 and NLRP3 pathways, producing cytokines such as TNF-α and IL-6 in macrophage cultures .

- Synthetic Analogues : Another research effort focused on synthesizing lipophilic analogues of normuramic acid to enhance their biological activity. These modifications resulted in compounds with improved immunological profiles, demonstrating lower pyrogenicity while maintaining strong stimulatory effects on immune cells .

The mechanisms through which alpha-normuramic acid derivatives exert their biological effects involve several pathways:

- Activation of PRRs : The compound activates PRRs like NOD2, leading to downstream signaling cascades that enhance the production of antimicrobial peptides and inflammatory cytokines.

- Cytokine Production : Enhanced production of cytokines such as TNF-α and IL-6 indicates a robust immune response that can be beneficial in therapeutic contexts.

- Lipid Precursor Role : As a derivative of NAM, it may also serve as a precursor for lipid synthesis in bacterial cells, impacting membrane integrity and function .

Research Findings

Recent findings underscore the relevance of alpha-normuramic acid in both basic and applied biomedical research:

- A study highlighted the incorporation of bioorthogonal NAM probes into bacterial peptidoglycan networks, allowing for novel imaging techniques to study bacterial behavior and immune interactions .

- Another investigation into synthetic muramyl peptides showed promising results in enhancing vaccine efficacy by modulating the immune system's response to antigens .

Properties

Molecular Formula |

C24H27NO8 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

2-[(7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]acetic acid |

InChI |

InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28) |

InChI Key |

KBBGPRDVHUWBLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.